

Navigating the Safety Landscape of Triethyl Orthopropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethyl orthopropionate*

Cat. No.: *B128798*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triethyl orthopropionate, a versatile reagent and building block in organic synthesis, demands a thorough understanding of its safety and handling protocols to ensure a secure research environment. This technical guide provides a comprehensive overview of its hazard profile, handling precautions, and emergency procedures, tailored for professionals in research and development.

Physicochemical and Hazard Profile

A clear understanding of the fundamental properties of a chemical is the cornerstone of safe handling. The following tables summarize the key physicochemical and toxicological data for **Triethyl orthopropionate**.

Table 1: Physical and Chemical Properties

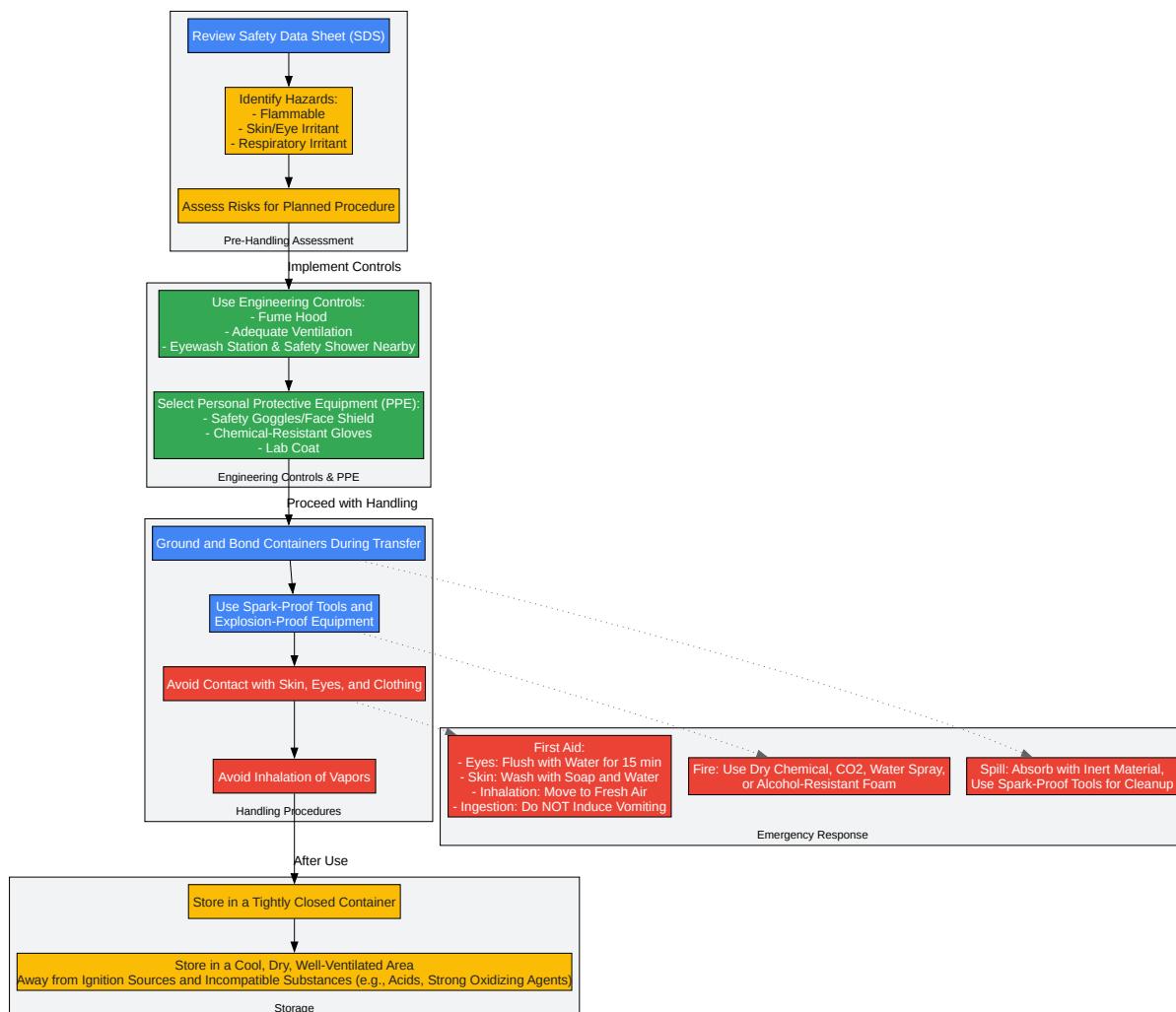
Property	Value	Source
Chemical Name	Triethyl orthopropionate	[1] [2]
Synonyms	Orthopropionic acid triethyl ester, 1,1,1-Triethoxypropane	[2] [3] [4]
CAS Number	115-80-0	[2] [3]
Molecular Formula	C9H20O3	[1] [3] [5] [6]
Molecular Weight	176.25 g/mol	[3] [6]
Appearance	Colorless to dark yellow liquid	[1] [3] [7]
Boiling Point	155 - 160 °C	[1] [7]
Density	0.876 g/mL at 25 °C	[3] [7]
Flash Point	60 °C (140 °F) - closed cup	[1] [5] [7]
Solubility	Decomposes in water	[5]

Table 2: Hazard Identification and Classification

Hazard	Classification	GHS Hazard Statements	Pictograms
Flammability	Flammable Liquid, Category 3	H226: Flammable liquid and vapor	
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	!
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	!
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	H335: May cause respiratory irritation	!

Note: The toxicological properties of this substance have not been fully investigated.[\[1\]](#)[\[5\]](#)

Experimental Protocols: A Note on Methodology


While this guide provides a comprehensive summary of safety data, detailed experimental protocols for the toxicological and flammability testing of **Triethyl orthopropionate** are not publicly available in the referenced safety data sheets. The summarized data is typically derived from standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or ASTM International. For instance:

- Flash Point Determination: Commonly performed using methods like the Pensky-Martens Closed Cup Tester (ASTM D93) or Cleveland Open Cup Tester (ASTM D92).
- Skin and Eye Irritation Studies: Generally conducted following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively. These studies typically involve the application of the substance to the skin or eyes of laboratory animals and subsequent observation for signs of irritation.

For researchers requiring detailed experimental data, consulting specialized toxicological databases or commissioning specific studies may be necessary.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial for minimizing risks associated with **Triethyl orthopropionate**. The following workflow diagram illustrates the key stages and considerations for safe laboratory practice.

[Click to download full resolution via product page](#)

Caption: Figure 1: Safe Handling and Storage Workflow for **Triethyl Orthopropionate**.

Detailed Handling and Personal Protective Equipment (PPE) Protocols

Adherence to strict handling procedures and the use of appropriate PPE are paramount to mitigating the risks associated with **Triethyl orthopropionate**.

Engineering Controls

- Ventilation: Always handle **Triethyl orthopropionate** in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[\[1\]](#)
- Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[\[1\]](#)[\[2\]](#)
- Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[\[2\]](#)

Personal Protective Equipment (PPE)

- Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[1\]](#)[\[5\]](#) A face shield may be necessary for operations with a higher risk of splashing.
- Skin Protection:
 - Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[\[1\]](#)[\[5\]](#) The specific glove material should be selected based on breakthrough time and permeation rate for substances of this class.
 - Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[\[1\]](#)[\[5\]](#)
- Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection may not be required.[\[2\]](#)[\[5\]](#) However, if workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[\[1\]](#)

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
- Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
- Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

- Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[1] Do NOT use a straight stream of water, as it may be ineffective.[1]
- Specific Hazards: **Triethyl orthopropionate** is a flammable liquid and vapor. Vapors may form an explosive mixture with air and can travel to an ignition source and flash back.[1][5] Containers may explode when heated.[1][5]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][5]

Accidental Release Measures

- Personal Precautions: Evacuate unnecessary personnel. Remove all sources of ignition. Use a spark-proof tool.[1] Ensure adequate ventilation.

- Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[\[1\]](#) A vapor-suppressing foam may be used to reduce vapors.[\[1\]](#)

By integrating these safety protocols into all laboratory workflows involving **Triethyl orthopropionate**, researchers and scientists can significantly reduce the risk of accidents and ensure a safe and productive research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Triethyl Orthopropionate | 115-80-0 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.ch [fishersci.ch]
- 6. Triethyl orthopropionate GC Standard | Advent [adventchembio.com]
- 7. Triethyl orthopropionate - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Navigating the Safety Landscape of Triethyl Orthopropionate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128798#safety-and-handling-precautions-for-triethyl-orthopropionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com